Echinenone Exhibits Intermediate Antioxidant Radical Cation Stability in Carotenoid Hierarchy
In a real-time laser flash photolysis kinetic study of carotenoid radical cation stability in chloroform, echinenone demonstrated an intermediate antioxidant hierarchy position relative to structurally related carotenoids. This ranking reflects the relative ability of carotenoid radical cations to be reduced by tocopherol homologues [1].
| Evidence Dimension | Antioxidant radical cation stability hierarchy (relative ranking) |
|---|---|
| Target Compound Data | echinenone (ranked after lutein, before canthaxanthin) |
| Comparator Or Baseline | α-tocopherol > lycopene ∼ β-tocopherol ∼ γ-tocopherol > β-carotene > zeaxanthin ∼ δ-tocopherol > lutein > echinenone ≫ canthaxanthin ∼ β-apo-8′-carotenal > astaxanthin |
| Quantified Difference | echinenone positioned between lutein and canthaxanthin in the hierarchy; substantially more stable than astaxanthin but less stable than β-carotene |
| Conditions | Chloroform solution; laser flash photolysis; real-time kinetic detection of transient radical cations |
Why This Matters
This intermediate position in the antioxidant hierarchy defines a specific kinetic window for free radical scavenging that cannot be replicated by either β-carotene (stronger) or canthaxanthin/astaxanthin (weaker), enabling precise experimental design for studies requiring controlled antioxidant activity.
- [1] Mortensen A, Skibsted LH. Relative stability of carotenoid radical cations and homologue tocopheroxyl radicals. A real time kinetic study of antioxidant hierarchy. FEBS Lett. 1997;417(3):261-266. doi:10.1016/S0014-5793(97)01297-0. View Source
